molecular formula C21H11N3O4 B3591475 6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B3591475
M. Wt: 369.3 g/mol
InChI Key: JFRLYZRRBSLEHH-UHFFFAOYSA-N
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Description

The compound “6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is a complex organic molecule. It is a derivative of quinazolinone , a class of compounds known for their wide range of biological activity . The molecular formula of the compound is C21H11N3O4 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines and diamines under different conditions . Another method involves the reaction of 2-aminophenols with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures. It contains a benzoxazinone ring attached to a phenyl ring, which is further attached to a pyrrolo[3,4-b]pyridine-5,7(6H)-dione ring .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can react with primary aromatic amines, heterocyclic amines, and diamines . It can also react with sodium azide and active methylene compounds . In the presence of excess amine, the oxazine ring can open, forming o-(m-aminosulfonylbenzoyl-amino)benzamides .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.330 Da . Other physical and chemical properties specific to this compound are not provided in the retrieved information.

Properties

IUPAC Name

6-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O4/c25-19-15-8-4-10-22-17(15)20(26)24(19)13-6-3-5-12(11-13)18-23-16-9-2-1-7-14(16)21(27)28-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRLYZRRBSLEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 2
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6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 4
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 6
6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

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